molecular formula C16H12ClN5 B2872514 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine CAS No. 339279-61-7

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine

Cat. No. B2872514
CAS RN: 339279-61-7
M. Wt: 309.76
InChI Key: IYSNZQJZBZZHRV-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine” is a chemical compound with the molecular formula C16H12ClN5 . It has an average mass of 309.753 Da . This compound has attracted considerable attention in the field of scientific research due to its potential.


Molecular Structure Analysis

The molecular structure of “5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine” consists of a pyrimidine ring attached to a phenyl group and a diazenyl group that is further connected to a chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine” include a molecular weight of 309.76 , and a predicted density of 1.34±0.1 g/cm3 . The predicted boiling point is 581.4±60.0 °C .

Scientific Research Applications

Azo Dye Synthesis and Application

Azo compounds: , which include the “5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine”, are known for their vibrant colors and ability to absorb visible light. This compound can be synthesized through an azo coupling reaction and has potential applications in creating metal complexes as derivatives of 8-hydroxyquinoline . These complexes can be utilized in dyeing materials due to their chromophoric properties, making them significant in the textile industry.

Antibacterial Agents

Research has shown that azo compounds and their derivatives can exhibit antibacterial properties . The structural presence of the azo group and its aromatic rings can be tailored to target specific bacterial strains, offering a pathway to develop new antibacterial agents . This is particularly crucial in the fight against antibiotic-resistant bacteria.

Pharmacological Activities

In the realm of pharmacology, azo dye derivatives have been studied for their potential to inhibit the growth of cancerous cells. Compounds similar to “5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine” have shown activity towards human colon cell lines, suggesting a possible role in developing anticancer therapies .

properties

IUPAC Name

5-[(2-chlorophenyl)diazenyl]-4-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5/c17-12-8-4-5-9-13(12)21-22-14-10-19-16(18)20-15(14)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNZQJZBZZHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine

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